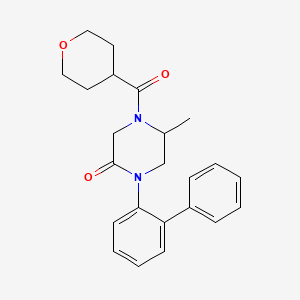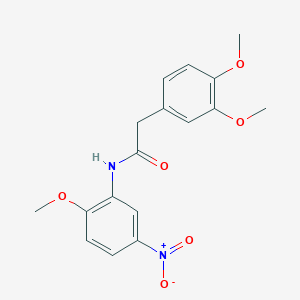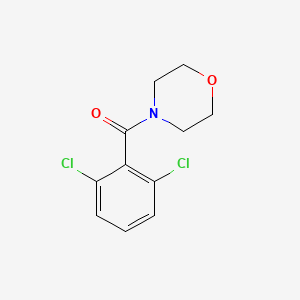![molecular formula C17H25N5O2S B5552971 5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been extensively studied for their unique chemical and physical properties. While specific information on this exact molecule is scarce, related compounds have been synthesized and analyzed to understand their structure and reactivity patterns.
Synthesis Analysis
Related research describes the synthesis of complex heterocyclic compounds similar to the one . A common approach involves the reaction of intermediate compounds such as ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to form new compounds with triazolone cores. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been detailed, which might share synthesis parallels with our compound of interest (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of related compounds, characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy, provides insights into the arrangement of atoms and the geometry of the molecule. This structural information is crucial for understanding the chemical behavior and reactivity of the compound. For example, studies on similar molecules have detailed their crystalline structure and molecular geometry (Marjani, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Chemical Synthesis : This compound is involved in complex chemical syntheses that lead to the creation of novel pharmaceutical compounds. For example, it can serve as a precursor or intermediate in the synthesis of diverse heterocyclic compounds with potential for therapeutic applications. Researchers have developed various methodologies for synthesizing derivatives of 1,2,4-triazole, demonstrating the compound's versatility in chemical reactions and its role in generating new molecular entities with enhanced biological activities (Honey et al., 2012; Karayel, 2021).
Biological Activities and Applications
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some of these derivatives exhibit significant activity against various bacterial and fungal strains, highlighting the potential for the development of new antimicrobial agents (Bayrak et al., 2009; Szulczyk et al., 2017).
Anticancer Activity : The synthesis of thiazole and 1,2,4-triazole derivatives has been explored for their potential anticancer properties. Novel compounds synthesized from this chemical scaffold have demonstrated promising anticancer activity in preliminary screenings, suggesting the compound's utility in developing new therapeutic agents against various cancer types (Gomha et al., 2015).
Oxidative Stress Modulation : Some derivatives of this compound have been investigated for their ability to modulate oxidative stress in biological systems. These findings indicate potential applications in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders (Aktay et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-butyl-4-ethyl-2-[2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-3-5-8-14-19-22(17(24)20(14)4-2)12-15(23)21-10-6-7-13(21)16-18-9-11-25-16/h9,11,13H,3-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOMVGUYJLXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCCC2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)
![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
